![molecular formula C23H28F3N5O2 B2821459 N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide CAS No. 922018-60-8](/img/structure/B2821459.png)
N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide” is a complex organic molecule. It is related to a class of compounds known as CGRP receptor antagonists .
Molecular Structure Analysis
The molecular structure of this compound is complex, with several functional groups including a trifluoromethyl group, a benzyl group, and a pyrazolo[3,4-d]pyrimidin-1-yl group. Unfortunately, the exact crystal structure of this compound is not available in the current literature .Chemical Reactions Analysis
The chemical reactions involving this compound could be complex, given its structure. One potential reaction could involve the deprotection of Boc and PMB groups, followed by a reducing amination .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Unfortunately, specific details about its properties such as solubility, melting point, and boiling point are not available in the current literature .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
The compound exhibits potential antimicrobial properties, making it relevant for combating bacterial and fungal infections. Researchers have investigated its effectiveness against various pathogens, including Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Streptococcus pyogenes . Further studies are needed to determine its specific mechanisms of action and potential clinical applications.
Anti-Inflammatory Effects
Inflammation plays a crucial role in various diseases. Preliminary research suggests that this compound may possess anti-inflammatory properties. Investigating its impact on inflammatory pathways and cytokine regulation could provide valuable insights for drug development .
Analgesic Properties
Understanding the compound’s analgesic potential is essential. Researchers have explored its effects on pain perception, and it may offer an alternative to existing pain management strategies. Further studies are necessary to validate its efficacy and safety .
Antioxidant Potential
Oxidative stress contributes to various diseases, including neurodegenerative conditions and cardiovascular disorders. Exploring the compound’s antioxidant capacity could uncover therapeutic opportunities. Researchers have investigated its ability to scavenge free radicals and protect cellular components .
Wirkmechanismus
Target of Action
The primary target of this compound is the calcitonin gene-related peptide (CGRP) receptor . The CGRP receptor is found in the meningeal blood vessels and dura, which are pain-sensitive and innervated by peripheral sensory trigeminal nerves .
Mode of Action
The compound acts as a CGRP receptor antagonist . By binding to the CGRP receptor, it prevents the action of CGRP, a neurotransmitter involved in pain transmission .
Biochemical Pathways
It is known that the inhibition of the cgrp receptor can affect the transmission of neural pulses, potentially impacting various physiological processes .
Result of Action
The antagonistic action of the compound on the CGRP receptor can lead to a reduction in pain transmission, providing potential therapeutic benefits in conditions associated with increased CGRP activity .
Eigenschaften
IUPAC Name |
N-[2-[4-oxo-5-[[3-(trifluoromethyl)phenyl]methyl]pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2-propylpentanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28F3N5O2/c1-3-6-17(7-4-2)21(32)27-10-11-31-20-19(13-29-31)22(33)30(15-28-20)14-16-8-5-9-18(12-16)23(24,25)26/h5,8-9,12-13,15,17H,3-4,6-7,10-11,14H2,1-2H3,(H,27,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGHANFWXJLSMQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)NCCN1C2=C(C=N1)C(=O)N(C=N2)CC3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28F3N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.